molecular formula C21H17Cl2NO2 B10952295 N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide

N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide

Cat. No.: B10952295
M. Wt: 386.3 g/mol
InChI Key: DKIHONSWKAKASU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with chlorobenzyl and chlorophenoxy substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with a suitable leaving group on the benzamide core, such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the benzyl or phenoxy positions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl and chlorophenoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide: may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways or as a ligand in receptor binding studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    Signal Transduction: Interfering with intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substituents, which may impart distinct chemical and biological properties compared to other benzamide derivatives. These properties could include differences in solubility, reactivity, and biological activity.

Conclusion

This compound: is a compound with potential applications in various fields of scientific research Its unique structure allows it to participate in a range of chemical reactions and may confer specific biological activities

Properties

Molecular Formula

C21H17Cl2NO2

Molecular Weight

386.3 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-[(4-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C21H17Cl2NO2/c22-18-7-3-15(4-8-18)13-24-21(25)17-5-1-16(2-6-17)14-26-20-11-9-19(23)10-12-20/h1-12H,13-14H2,(H,24,25)

InChI Key

DKIHONSWKAKASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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